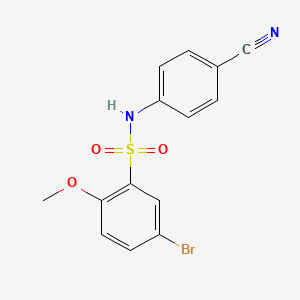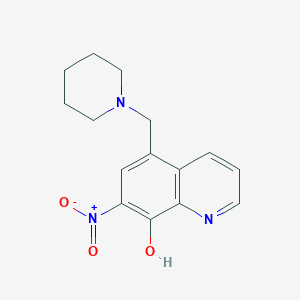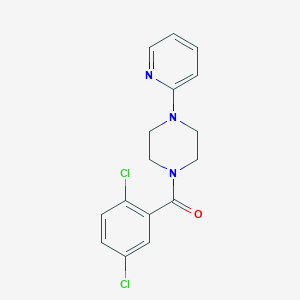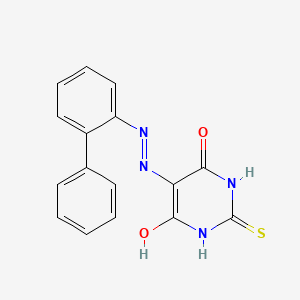![molecular formula C12H16N2O3S B5731175 N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731175.png)
N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide, commonly known as PMSF, is a serine protease inhibitor. It is a widely used reagent in biochemical and molecular biology research. PMSF is an important tool in the study of protein structure and function.
Mécanisme D'action
PMSF acts as a reversible inhibitor of serine proteases by binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which blocks the enzyme's ability to cleave peptide bonds. PMSF is specific to serine proteases and does not inhibit other types of proteases.
Biochemical and Physiological Effects:
PMSF has no known physiological effects in vivo. It is not metabolized in the body and is rapidly excreted unchanged in the urine. In vitro, PMSF can inhibit a wide variety of serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF is also known to inhibit esterases and lipases.
Avantages Et Limitations Des Expériences En Laboratoire
PMSF is a highly effective and specific inhibitor of serine proteases. It is relatively easy to use and can be added directly to protein samples or reaction mixtures. PMSF is stable at room temperature and can be stored for long periods of time. However, PMSF can be toxic and should be handled with care. It can also interfere with downstream assays if not completely removed from the protein sample.
Orientations Futures
There are several areas of research where PMSF could be applied in the future. One area is the study of protease inhibitors as potential therapeutics for diseases such as cancer and HIV. PMSF could be used as a starting point for the development of new protease inhibitors with improved specificity and potency. Another area of research is the study of enzyme kinetics and protein structure. PMSF could be used in conjunction with other reagents to study the function of enzymes and proteins in more detail. Finally, PMSF could be used in the development of new diagnostic assays for serine proteases.
Méthodes De Synthèse
PMSF is synthesized by reacting p-toluene sulfonyl chloride with N-(1-pyrrolidinyl)amine in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzoyl chloride to yield PMSF.
Applications De Recherche Scientifique
PMSF is commonly used in the purification of proteins and enzymes. It is used to inhibit serine proteases during protein purification to prevent degradation of the target protein. PMSF is also used in the study of enzyme kinetics and protein structure. It is often used in conjunction with other reagents to study the function of enzymes and proteins.
Propriétés
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-18(16,17)13-11-6-4-10(5-7-11)12(15)14-8-2-3-9-14/h4-7,13H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEWKQMAXLSSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)
![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)

![6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)
![4-{[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5731127.png)
![3-cyclopropyl-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5731135.png)
![ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731136.png)
![4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5731140.png)

![N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)
![1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5731178.png)
